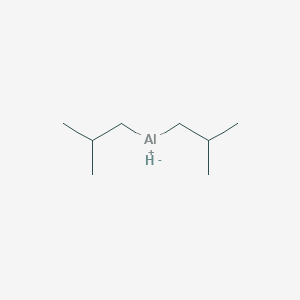

Diisobutylaluminumhydride

Beschreibung

Diisobutylaluminum hydride (DIBAH), CAS No. 1191-15-7, is an organoaluminum compound widely used as a selective reducing agent in organic synthesis. It is typically employed in solutions (e.g., 20–25% in toluene) and operates under low-temperature conditions (-78°C) to achieve controlled reductions . Its molecular formula is C₈H₁₉Al, with a density of 1.23 g/mL at 25°C and a boiling point of 65°C . DIBAH is pyrophoric, requiring stringent safety protocols, including inert atmosphere handling and flame-retardant protective gear .

Key applications include:

Eigenschaften

IUPAC Name |

bis(2-methylpropyl)alumanylium;hydride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Al.H/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;/q;;+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYABZXPNHHDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].CC(C)C[Al+]CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Al | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The process occurs in three stages:

-

Activation of Aluminum Paste : Aluminum powder is mechanically treated under solvent oil (e.g., mineral oil) to remove surface oxides and increase specific surface area. Sand blasting or ball milling achieves particle sizes <50 µm, enhancing reactivity.

-

Gas Purification : Isobutene is dried over molecular sieves to <10 ppm H2O, while hydrogen is compressed to 6.5–9.0 MPa to ensure optimal dissolution in the reaction medium.

-

High-Pressure Synthesis : Activated aluminum paste reacts with isobutene and hydrogen at 110–140°C under 5.5–6.0 MPa pressure. The aluminum agent (typically a mixture of solvent oil, triisobutylaluminum, and DIBAL-H) initiates chain propagation:

Critical Process Parameters

Table 1 summarizes the relationship between input variables and product composition across two patent examples:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Aluminum paste (kg) | 250 | 250 |

| Isobutene (kg) | 420 | 300 |

| Reaction pressure (MPa) | 6.0 | 6.0 |

| Temperature range (°C) | 120–135 | 120–135 |

| Constant time (h) | 7 | 3 |

| DIBAL-H content (%) | 12–25 | 40–60 |

Increasing isobutene feed from 300 kg to 420 kg while extending constant time from 3 h to 7 h reduces DIBAL-H content from 40–60% to 12–25%, demonstrating stoichiometric control over hydride formation.

β-Hydride Elimination from Triisobutylaluminum

| TIBA Purity (%) | Solvent | Temp (°C) | Time (h) | DIBAL-H Yield (%) |

|---|---|---|---|---|

| 99.5 | None | 100 | 6 | 78 |

| 99.9 | Hexane | 110 | 4 | 92 |

| 99.0 | Toluene | 90 | 8 | 65 |

Highest yields (92%) occur in hexane at 110°C with ultra-pure TIBA, highlighting the sensitivity to starting material quality.

Hydride Content Modulation Strategies

Controlling DIBAL-H concentration in final products requires precise adjustment of reaction parameters:

Stoichiometric Balancing

The molar ratio of isobutene to aluminum determines hydride content:

Empirical data from the patent shows that increasing isobutene from 1.2:1 to 2.0:1 (relative to Al) raises DIBAL-H from 12% to 60%.

Post-Reaction Quenching Protocols

Rapid cooling to 50°C followed by vacuum stripping (<1 kPa) removes residual isobutylene, stabilizing the product. Quenching with 0.1–0.5% (v/v) triethylamine suppresses further β-elimination during storage.

Industrial-Scale Production Considerations

Commercial DIBAL-H manufacturing (e.g., American Elements’ process) involves:

Analyse Chemischer Reaktionen

Types of Reactions

Diisobutylaluminumhydride primarily undergoes reduction reactions. It is known for its ability to reduce carboxylic acids, esters, nitriles, and α-β unsaturated esters to their corresponding aldehydes or alcohols .

Common Reagents and Conditions

Carboxylic Acids and Esters: this compound reduces carboxylic acids and esters to aldehydes under mild conditions.

Nitriles: Nitriles are reduced to aldehydes using this compound.

α-β Unsaturated Esters: These esters are reduced to allylic alcohols by this compound.

Major Products Formed

The major products formed from these reactions include aldehydes and allylic alcohols. For example, the reduction of an ester with this compound yields an aldehyde, while the reduction of an α-β unsaturated ester yields an allylic alcohol .

Wissenschaftliche Forschungsanwendungen

Reduction of Esters to Aldehydes

DIBAL-H is most renowned for its ability to reduce esters to aldehydes selectively. This transformation is crucial in organic synthesis as it allows chemists to obtain aldehydes without further reduction to alcohols.

- Mechanism : The reduction involves coordination of the carbonyl oxygen to the Lewis acidic aluminum, followed by nucleophilic attack by a hydride ion on the carbonyl carbon. This results in the formation of a tetrahedral intermediate that can be quenched to yield an aldehyde.

- Case Study : In a study published in The Journal of Organic Chemistry, DIBAL-H was used effectively to convert various esters into their corresponding aldehydes while maintaining high selectivity and yield .

Reduction of Nitriles to Aldehydes

DIBAL-H also facilitates the partial reduction of nitriles to imines, which can subsequently be hydrolyzed to form aldehydes.

- Mechanism : Similar to ester reductions, the process begins with coordination between the nitrile nitrogen and aluminum, followed by hydride transfer to the nitrile carbon.

- Case Study : Research highlighted in Master Organic Chemistry demonstrated DIBAL's efficiency in converting nitriles into aldehydes through controlled hydrolysis .

Reduction of Ketones and Aldehydes

Though less common, DIBAL-H can reduce ketones and aldehydes to their corresponding alcohols. However, care must be taken as it does not selectively reduce esters in the presence of these functional groups.

- Application : This property allows for flexibility in synthetic routes where multiple functional groups are present.

Data Table: Summary of DIBAL-H Reactions

Continuous Flow Chemistry

Recent advancements have explored the use of continuous flow systems for DIBAL-H reductions, enhancing efficiency and safety during reactions that require cryogenic conditions . This method allows for better control over reaction parameters and minimizes risks associated with handling large quantities of reactive agents.

Hydrogen Storage Research

DIBAL-H has been investigated as a catalyst in hydrogen storage applications, specifically in the synthesis of aluminum hydrides like alpha-AlH₃, which are potential hydrogen storage materials . The method involves using DIBAL-H alongside lithium borohydride under controlled conditions to produce alpha-AlH₃ efficiently.

Wirkmechanismus

The mechanism of action of diisobutylaluminumhydride involves the coordination of the Lewis basic carbonyl oxygen to the Lewis acidic aluminum. This coordination forms a species with a negative formal charge on aluminum. Subsequently, nucleophilic addition of a hydride to the carbonyl carbon occurs, breaking the carbon-oxygen pi bond and forming a new tetrahedral intermediate. This intermediate is essentially a hemiacetal coordinated to aluminum .

Vergleich Mit ähnlichen Verbindungen

Sodium Borohydride (NaBH₄)

- Reactivity and Selectivity : NaBH₄ is less reactive than DIBAH, primarily reducing ketones and aldehydes to alcohols. For example, in a 4-step synthesis, NaBH₄ achieved only 26% yield compared to DIBAH’s 91% in a single step under similar conditions .

- Solvent Compatibility: NaBH₄ is commonly used in methanol or THF, whereas DIBAH operates in non-protic solvents like CH₂Cl₂ or toluene .

- Safety: NaBH₄ is non-pyrophoric and safer to handle, making it preferable for simple reductions .

Lithium Aluminum Hydride (LiAlH₄)

- Reactivity : LiAlH₄ is a stronger reducing agent, capable of reducing esters, amides, and nitrides to alcohols. However, it lacks the selectivity of DIBAH and often over-reduces substrates (e.g., esters to alcohols instead of aldehydes) .

- Conditions : LiAlH₄ reactions typically require higher temperatures (0°C to reflux), unlike DIBAH’s low-temperature (-78°C) protocols .

- Safety : Both compounds are pyrophoric, but LiAlH₄’s higher reactivity increases risks of uncontrolled exothermic reactions .

Dibutylaluminum Borohydride

- Structure and Reactivity: This compound combines aluminum with borohydride, offering unique reducing capabilities.

Hydrodechlorination

In a 2024 study, DIBAH enabled copper-catalyzed hydrodechlorination of unactivated alkyl chlorides, showcasing its versatility beyond traditional reductions .

Data Tables

Biologische Aktivität

Diisobutylaluminum hydride (DIBALH) is a versatile organometallic compound primarily recognized for its role as a reducing agent in organic synthesis. Its biological activity, while not extensively documented in the context of pharmacology, has implications in various biochemical reactions, particularly in the reduction of functional groups. This article provides a detailed overview of the biological activity of DIBALH, supported by research findings, case studies, and data tables.

DIBALH is classified as a bulky reducing agent, which allows it to selectively reduce esters to aldehydes without further reduction to alcohols, provided the reaction conditions are controlled (low temperatures and limited equivalents) . The mechanism involves the coordination of DIBALH to the carbonyl oxygen of esters, followed by nucleophilic addition of hydride to the carbonyl carbon. This results in the formation of an aldehyde intermediate.

Applications in Organic Synthesis

DIBALH is predominantly used for:

- Reduction of Esters to Aldehydes : This reaction is one of the most significant applications of DIBALH. It allows for chemoselective reductions where other functional groups remain intact.

- Reduction of Nitriles and Amides : DIBALH can also reduce nitriles to aldehydes and amides to alcohols under specific conditions.

Table 1: Summary of Reductive Transformations with DIBALH

| Substrate Type | Product Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Esters | Aldehydes | -78 °C, 1 equivalent | 48-88 |

| Nitriles | Aldehydes | Low temperature | Variable |

| Amides | Alcohols | Controlled conditions | Variable |

| Ketones | Alcohols | Low temperature | Variable |

Case Study 1: Chemoselective Reduction of Esters

A study demonstrated that DIBALH effectively reduced various esters to aldehydes with yields ranging from 71% to 91%. For instance, ethyl benzoate was reduced to benzaldehyde with an impressive yield of 89% . The study emphasized that DIBALH's selectivity allows for reductions in the presence of other functional groups, such as nitriles.

Case Study 2: Biological Activity in Natural Product Synthesis

In another investigation, DIBALH was applied in the synthesis of complex natural products. The study highlighted its role in selectively reducing specific functional groups within larger molecular frameworks, showcasing its utility in drug development and synthesis .

Research Findings

Recent research indicates that while DIBALH is primarily utilized for its reducing properties, its interactions at the molecular level can influence biological pathways indirectly. For example:

- Toxicity and Safety : While DIBALH is not typically associated with direct biological activity, safety data indicate that it can be hazardous if mishandled. Proper precautions must be taken during its use in laboratory settings .

- Environmental Impact : The environmental degradation pathways of organometallic compounds like DIBALH are under investigation, as they can potentially affect ecological systems if released improperly.

Q & A

Q. What are the critical safety protocols for handling DIBAL-H in laboratory settings?

DIBAL-H is pyrophoric and reacts violently with water. Key safety measures include:

- Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemically resistant gloves (e.g., nitrile), and tight-fitting safety goggles. Use face shields for bulk handling .

- Ventilation: Operate in a fume hood with continuous airflow to prevent vapor accumulation .

- Spill Management: Contain spills using dry inert materials (e.g., sand) or vacuum systems. Avoid water, which exacerbates reactivity .

- Storage: Store in sealed containers under inert gas (argon/nitrogen) at 2–8°C, away from oxidizers, acids, and moisture .

Q. How should DIBAL-H solutions be stored to ensure stability and prevent degradation?

- Temperature Control: Maintain solutions at 2–8°C in flame-resistant refrigerators. Avoid freezing, which may cause phase separation .

- Container Integrity: Use airtight glass or stainless-steel containers to prevent toluene/hexane solvent evaporation and moisture ingress .

- Incompatibilities: Isolate from alcohols, oxygen, and acids. Label storage areas with hazard warnings .

Q. What are the primary decomposition products and hazardous reactions of DIBAL-H?

- Reactivity: Violent exothermic reactions occur with water, alcohols, or protic solvents, releasing hydrogen gas and aluminum oxides .

- Decomposition Products: Thermal degradation produces carbon oxides (CO/CO₂) and aluminum oxide residues. Combustion generates toxic fumes requiring specialized respirators .

Advanced Research Questions

Q. How does DIBAL-H compare to other hydride reagents (e.g., LiAlH₄, NaBH₄) in stereoselective reductions?

DIBAL-H exhibits superior selectivity for partial reduction of esters to aldehydes without over-reduction to alcohols, unlike LiAlH₄. Key factors:

- Substrate Sensitivity: DIBAL-H tolerates bulky esters (e.g., tert-butyl) due to its sterically hindered structure .

- Temperature Dependence: Reactions at −78°C favor kinetic control, enabling selective enone reductions (e.g., cyclohexenone to spiro ethers) .

- Solvent Effects: Hexane/toluene solutions minimize side reactions; ethereal solvents (THF) may coordinate aluminum, altering reactivity .

Q. What methodologies optimize DIBAL-H-mediated reductions for sensitive substrates (e.g., epoxide-containing molecules)?

- Quenching Strategies: Gradual addition of cold aqueous Rochelle salt (sodium potassium tartrate) minimizes epoxide ring-opening .

- In Situ Monitoring: Use FTIR or inline NMR to track aldehyde intermediate formation and adjust stoichiometry dynamically .

- Substrate Pre-Treatment: Protect hydroxyl groups with TMSCl to prevent aluminum coordination and undesired side reactions .

Q. How can researchers resolve contradictions in literature reports on DIBAL-H reactivity?

- Systematic Replication: Reproduce experiments under identical conditions (solvent purity, temperature, DIBAL-H batch) to isolate variables .

- Computational Modeling: Apply DFT calculations to predict steric/electronic effects of substituents on reduction pathways .

- Batch Analysis: Verify DIBAL-H concentration via titration (e.g., Gilman test) to account for reagent variability .

Q. What analytical techniques validate the purity and reactivity of DIBAL-H batches?

- Titration: Use 1,10-phenanthroline as an indicator for active hydride content .

- GC-MS: Detect residual alkylaluminum species or solvent impurities impacting reaction yields .

- DSC/TGA: Assess thermal stability to define safe handling thresholds .

Methodological Considerations

Q. How should researchers design experiments to mitigate DIBAL-H’s pyrophoric risks in large-scale reactions?

- Microfluidic Systems: Implement continuous-flow reactors to limit reagent quantities exposed to air .

- Inert Atmosphere: Use gloveboxes (<1 ppm O₂/H₂O) for weighing and transferring bulk material .

- Scaling Protocols: Incrementally increase reaction scale (0.1 mmol → 1 mol) with real-time calorimetry to monitor exotherms .

Q. What strategies improve reproducibility in DIBAL-H-dependent syntheses?

- Standardized Quenching: Document exact quenching times and temperatures to prevent variability in aldehyde/alcohol ratios .

- Batch Documentation: Record CAS lot numbers and storage durations to trace reagent degradation .

- Collaborative Validation: Share protocols via open-access platforms for peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.